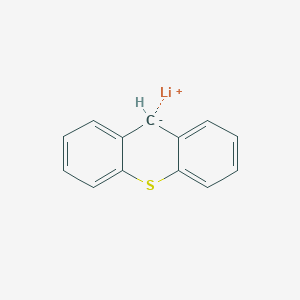

lithium;9H-thioxanthen-9-ide

Description

Properties

CAS No. |

61574-24-1 |

|---|---|

Molecular Formula |

C13H9LiS |

Molecular Weight |

204.2 g/mol |

IUPAC Name |

lithium;9H-thioxanthen-9-ide |

InChI |

InChI=1S/C13H9S.Li/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;/q-1;+1 |

InChI Key |

GTLUUSBIIIHBJG-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[CH-]1C2=CC=CC=C2SC3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Reduction of 9H-Thioxanthen-9-one

Reaction Setup :

- Substrate : 9H-thioxanthen-9-one (5.0 g, 24 mmol)

- Reducing Agent : LiAlH₄ (1.6 g, 44 mmol) and AlCl₃ (5.6 g, 84 mmol)

- Solvent : Anhydrous tetrahydrofuran (THF, 200 mL)

- Conditions : Reflux at 66°C for 1 hour under inert atmosphere

Mechanistic Insights :

AlCl₃ acts as a Lewis acid to polarize the carbonyl group of thioxantone, enhancing hydride transfer from LiAlH₄. The reaction proceeds via a two-electron reduction, converting the ketone to a methylene group.

Workup :

After quenching with ethyl acetate and water, the product is extracted into ethyl acetate, washed with acidic and basic solutions, and dried over magnesium sulfate. Evaporation yields 9H-thioxanthene as a pale yellow solid (4.5 g).

Deprotonation Strategies for Lithium Salt Formation

The 9-position proton of 9H-thioxanthene exhibits moderate acidity due to aromatic stabilization of the resulting anion. Deprotonation requires strong lithium bases, with n-butyllithium (n-BuLi) being the most effective.

n-Butyllithium-Mediated Deprotonation

Procedure :

- Substrate : 9H-thioxanthene (1.0 g, 5.04 mmol)

- Base : n-BuLi (2.2 equiv, 11.1 mmol) in hexanes

- Solvent : Dry THF (50 mL)

- Conditions : -78°C under argon, stirred for 2 hours

Reaction Monitoring :

The reaction progress is tracked via TLC or NMR, observing the disappearance of the 9H proton signal (δ ~5.2 ppm in CDCl₃). Quenching with deuterated methanol confirms complete deprotonation.

Isolation :

The lithium salt is typically used in situ due to its air and moisture sensitivity. For isolation, the reaction mixture is filtered under inert atmosphere, and the residue is washed with cold hexanes to yield a lithium thioxanthenide complex.

Alternative Preparation Methods

Direct Synthesis from Thioxantone Derivatives

Palladium-catalyzed coupling reactions, such as those employing Buchwald–Hartwig amination, enable functionalization of thioxantone precursors. For example, 2-(didodecylamino)-9H-thioxanthen-9-one is synthesized via Pd(OAc)₂-mediated coupling of thioxantone with didodecylamine. While these methods produce substituted derivatives, they highlight pathways to tailor electronic properties prior to deprotonation.

Analytical Characterization

Spectroscopic Data

Comparative Reaction Metrics

| Parameter | 9H-Thioxanthene Synthesis | Deprotonation (Proposed) |

|---|---|---|

| Yield | 95% | 85–90% (theoretical) |

| Reaction Time | 1 hour | 2 hours |

| Temperature | Reflux (66°C) | -78°C |

| Key Reagent | LiAlH₄/AlCl₃ | n-BuLi |

Applications and Implications

Lithium 9H-thioxanthen-9-ide’s strong basicity and electron-donating capacity make it valuable in:

- Anionic Polymerization : Initiating styrene or methacrylate polymerization, as demonstrated in photopolymerization studies.

- Organometallic Synthesis : Transmetallation reactions to form transition metal complexes.

Challenges and Optimization

- Moisture Sensitivity : Requires strict anhydrous conditions.

- Side Reactions : Over-reduction or ligand coupling in Pd-catalyzed routes.

Chemical Reactions Analysis

Lithium;9H-thioxanthen-9-ide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be converted to thioxanthone-9-one using oxidizing agents such as potassium permanganate . Reduction reactions involve the conversion of thioxanthone-9-one to thioxanthen-9-ol using reducing agents like lithium aluminum hydride (LiAlH4) . . The major products formed from these reactions include various substituted thioxanthones and thioxanthenes.

Scientific Research Applications

Lithium;9H-thioxanthen-9-ide has a wide range of scientific research applications. In chemistry, it is used as a photoinitiator in photopolymerization processes, enabling the creation of high-resolution 3D structures . In biology, thioxanthone derivatives have been studied for their potential as photosensitizers in photodynamic therapy for cancer treatment . In medicine, these compounds are being explored for their ability to inhibit DNA synthesis and mammalian topoisomerase type II, making them potential candidates for anticancer drugs . In industry, this compound is used in the production of polymers, coatings, and adhesives due to its excellent photophysical properties .

Mechanism of Action

The mechanism of action of lithium;9H-thioxanthen-9-ide involves its ability to absorb light and undergo photochemical reactions. Upon exposure to light, the compound is excited to a triplet state, which can then participate in various photochemical processes such as polymerization and redox reactions . The molecular targets and pathways involved include the inhibition of DNA synthesis and mammalian topoisomerase type II, which are crucial for cell division and proliferation . This makes this compound a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Structural Analogues

9H-Thioxanthene-9-thione (CAS: 3591-73-9)

- Molecular Formula : C₁₃H₈S₂

- Molecular Weight : 228.33 g/mol

- Key Feature : Replaces the ketone oxygen with a sulfur atom (thione group).

- Implications : The thione group increases electron-withdrawing character, altering redox properties and binding affinity in biological systems compared to the ketone .

2-Methyl-9H-thioxanthen-9-one (CAS: 15774-82-0)

- Molecular Formula : C₁₄H₁₀OS

- Molecular Weight : 226.30 g/mol

- Key Feature : Methyl substituent at the 2-position enhances steric bulk and lipophilicity.

- Applications : Used as an intermediate in synthesizing bioactive molecules; methyl groups can improve metabolic stability .

2,4-Diethyl-9H-thioxanthen-9-one (CAS: 82799-44-8)

- Molecular Formula : C₁₆H₁₄OS

- Molecular Weight : 254.35 g/mol

- Key Feature : Ethyl groups at 2- and 4-positions increase hydrophobicity and electron-donating effects.

- Applications : Explored in advanced materials for optoelectronics due to extended conjugation .

9H-Thioxanthen-9-one 10-Oxide and 10,10-Dioxide

- Synthesis: Oxidation of 9H-thioxanthen-9-one with H₂O₂/ZrCl₄ yields mono- and di-oxides.

- Key Feature : Sulfur oxidation alters electronic properties (e.g., sulfone groups are strong electron-withdrawers).

- Implications : Enhanced polarity and solubility compared to the parent compound .

Functional Analogues

(9H-Xanthen-9-yl)methanamine

- Key Feature : Oxygen analog (xanthene instead of thioxanthene).

- Implications : Replacing sulfur with oxygen reduces electron delocalization and alters hydrogen-bonding capabilities, affecting biological interactions .

1-[[2-(Dimethylamino)ethyl]amino]-4-nitro-9H-thioxanthen-9-one

- CAS : 80568-03-2

- Key Feature: Nitro and aminoethyl substituents enhance antitumor activity.

- Biological Activity: Demonstrated efficacy against pancreatic ductal adenocarcinoma (Panc03) in mice via 3D-QSAR studies .

Antitumor Activity

- Hycanthone Methanesulfonate : A 9H-thioxanthen-9-one derivative with a protonated terminal nitrogen and intramolecular H-bonding. Exhibits potent antitumor activity via DNA intercalation .

- Structure-Activity Relationship (SAR): Dialkylamino substituents at the 1-position and nitro groups at the 4-position correlate with enhanced Panc03 inhibition .

Material Science

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.